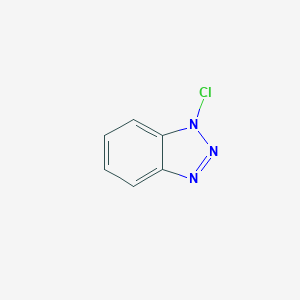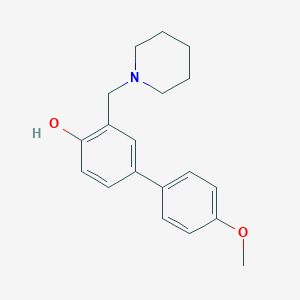
4-Biphenylol, 4'-methoxy-3-(piperidinomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylol, 4'-methoxy-3-(piperidinomethyl)- is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BIPPO and is a derivative of biphenyl, which is a common organic compound used in the production of various chemicals and drugs.
Mécanisme D'action
The mechanism of action of BIPPO is not fully understood. However, research has shown that BIPPO inhibits the activity of certain enzymes and proteins involved in cell growth and proliferation. BIPPO has also been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
BIPPO has been shown to have various biochemical and physiological effects. BIPPO has been shown to increase the expression of certain genes involved in cell death and decrease the expression of genes involved in cell growth and proliferation. Additionally, BIPPO has been shown to inhibit the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BIPPO has several advantages for lab experiments. BIPPO is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, BIPPO has been extensively studied, and there is a significant amount of research available on its properties and potential therapeutic applications. However, one limitation of BIPPO is that its mechanism of action is not fully understood, which may make it more challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on BIPPO. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer therapy. Additionally, research could focus on understanding the mechanism of action of BIPPO and identifying the specific enzymes and proteins it targets. Finally, research could explore the potential of BIPPO as an anti-inflammatory and antiviral agent.
Conclusion:
BIPPO is a chemical compound that has been extensively studied for its potential therapeutic properties. Research has shown that BIPPO has anti-inflammatory, anti-cancer, and anti-viral properties. Although the mechanism of action of BIPPO is not fully understood, research has shown that it inhibits the activity of certain enzymes and proteins involved in cell growth and proliferation. BIPPO has several advantages for lab experiments, including its ease of synthesis and stability. Future research directions could focus on further investigating its anti-cancer properties, understanding its mechanism of action, and exploring its potential as an anti-inflammatory and antiviral agent.
Méthodes De Synthèse
The synthesis of BIPPO involves the reaction of 4-bromobiphenyl and 3-(piperidinomethyl)anisole in the presence of a palladium catalyst. This reaction results in the formation of BIPPO as a white crystalline solid. The synthesis of BIPPO is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
BIPPO has been extensively studied for its potential therapeutic properties. Research has shown that BIPPO has anti-inflammatory, anti-cancer, and anti-viral properties. BIPPO has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, BIPPO has been shown to have antiviral properties against the hepatitis C virus.
Propriétés
Numéro CAS |
106609-38-5 |
|---|---|
Nom du produit |
4-Biphenylol, 4'-methoxy-3-(piperidinomethyl)- |
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C19H23NO2/c1-22-18-8-5-15(6-9-18)16-7-10-19(21)17(13-16)14-20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12,14H2,1H3 |
Clé InChI |
PVVOPOVVCWHQKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCCC3 |
Autres numéros CAS |
106609-38-5 |
Synonymes |
4'-Methoxy-3-(piperidinomethyl)-4-hydroxybiphenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)

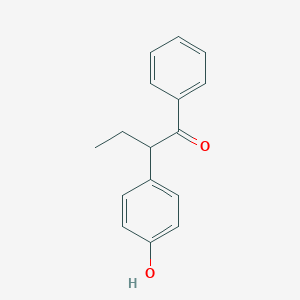
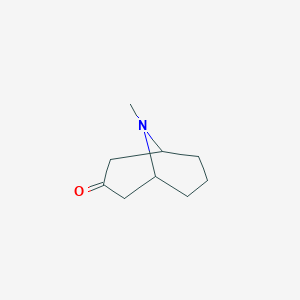



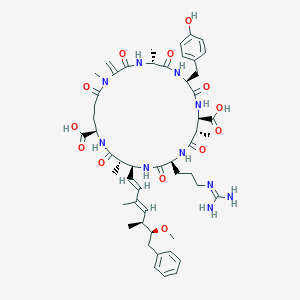

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)

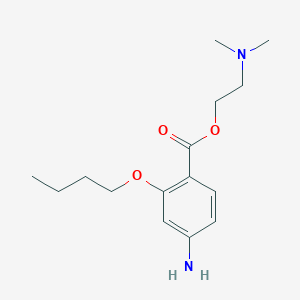
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
